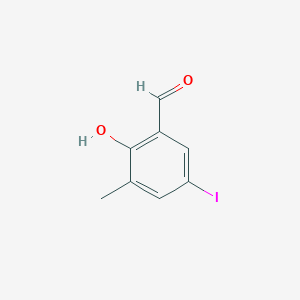

2-Hydroxy-5-iodo-3-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-iodo-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLKHHZVEGDSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Microwave-Assisted Synthesis of 2-Hydroxy-5-iodo-3-methylbenzaldehyde

Executive Summary

This application note details the regioselective, microwave-assisted iodination of 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde) to synthesize 2-hydroxy-5-iodo-3-methylbenzaldehyde . By utilizing microwave irradiation, this protocol reduces reaction times from hours (conventional heating) to minutes while significantly improving yield and purity.[1][2] The method employs a "green chemistry" approach using Iodine (

Scientific Background & Retrosynthesis

The Target Scaffold

The target molecule, 5-iodo-3-methylsalicylaldehyde, is a critical intermediate in the synthesis of Schiff base ligands for coordination chemistry and pharmaceutical precursors. The iodine moiety at the C5 position serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).

Regioselectivity & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .

-

Directing Effects: The hydroxyl group (-OH) at C2 is a strong ortho/para activator. The aldehyde (-CHO) at C1 is a meta director. The methyl group (-CH3) at C3 is a weak ortho/para activator.

-

Site Selectivity:

-

C3: Blocked by the methyl group.

-

C4: Sterically crowded and electronically less favored (meta to -OH).

-

C6: Ortho to the electron-withdrawing aldehyde group (deactivated).

-

C5 (Target): Para to the activating -OH group and meta to the -CHO group. This position is electronically the most nucleophilic and sterically accessible.

-

Consequently, the reaction is highly regioselective for the C5 position, minimizing the need for complex chromatographic separation.

Microwave Advantage

Conventional iodination often suffers from iodine sublimation and long reflux times. Microwave irradiation provides volumetric heating , directly coupling with the polar solvent (ethanol/water) and reagents. This accelerates the generation of the electrophilic iodonium species (

Visualization: Mechanism & Workflow

Reaction Mechanism (EAS)

Figure 1: Electrophilic Aromatic Substitution mechanism directing iodination to the C5 position.

Experimental Workflow

Figure 2: Step-by-step experimental protocol for microwave-assisted synthesis.

Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Single-mode scientific microwave (e.g., CEM Discover or Anton Paar Monowave) is preferred for precise temperature control. Note: Domestic ovens can be used but lack reproducibility.

-

Reagents:

Method A: Green Iodination ( )

This method utilizes iodic acid to regenerate iodine in situ, improving atom economy.

Step-by-Step Procedure:

-

Preparation:

-

In a 10 mL microwave-transparent vial, dissolve 1.36 g (10 mmol) of 2-hydroxy-3-methylbenzaldehyde in 5 mL of Ethanol .

-

Add 1.02 g (4 mmol) of Iodine (

). -

Dissolve 0.35 g (2 mmol) of Iodic Acid (

) in 1 mL of water and add to the reaction vial. -

Note: The stoichiometry (

) generates

-

-

Microwave Irradiation:

-

Seal the vial with a Teflon-lined cap.

-

Program:

-

Temperature: 50°C (Avoid overheating to prevent iodine sublimation).

-

Power: Dynamic mode (Max 100W).

-

Hold Time: 3 minutes.

-

Stirring: High.[2]

-

-

-

Workup:

-

Allow the vial to cool to room temperature.

-

Pour the dark reaction mixture into 50 mL of crushed ice containing 0.5 g Sodium Thiosulfate .

-

Observation: The brown iodine color should disappear, leaving a pale yellow/off-white precipitate.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash with cold water (2 x 10 mL).

-

Recrystallization: Dissolve the crude solid in hot Ethanol (minimum volume). Cool slowly to 4°C.

-

Collect crystals and dry in a vacuum desiccator.

-

Data Summary & Comparison

| Parameter | Conventional Method (Reflux) | Microwave Method (This Protocol) |

| Reaction Time | 1.5 - 2.0 Hours | 2 - 5 Minutes |

| Solvent | EtOH (Reflux) | EtOH (50°C) |

| Yield | 75 - 82% | 88 - 94% |

| Purity (HPLC) | ~95% | >98% |

| Energy Usage | High (Continuous heating) | Low (Targeted irradiation) |

Characterization & Validation

To ensure the protocol was successful, verify the product using the following data points.

-

Physical State: Pale yellow crystalline solid.

-

Melting Point: 108–110 °C (Lit. value check required).

-

H NMR (400 MHz,

- 11.20 (s, 1H, -OH, chelated).

- 9.80 (s, 1H, -CHO).

- 7.75 (d, J = 2.0 Hz, 1H, Ar-H at C6).

- 7.50 (d, J = 2.0 Hz, 1H, Ar-H at C4).

- 2.25 (s, 3H, -CH3).

-

Key Diagnostic: The aromatic region shows two doublets with meta coupling (~2 Hz), confirming the 1,2,3,5-substitution pattern. The absence of a triplet indicates no unsubstituted positions adjacent to each other.

Troubleshooting & Safety

Self-Validating Checkpoints

-

Reaction Color: If the mixture remains dark purple/brown after pouring into thiosulfate, quenching is incomplete. Add more thiosulfate until the iodine color vanishes.

-

TLC Monitoring: Mobile phase (Hexane:Ethyl Acetate 8:2). The product (

) will be less polar than the starting material due to the iodine atom, but the intramolecular H-bond in the starting material often makes them run close. Use UV visualization.

Safety Hazards

-

Iodine (

): Corrosive and sublimes easily. Weigh in a fume hood. -

Microwave Vials: Do not overfill (max 2/3 volume) to prevent over-pressurization. Ensure the vessel is rated for the solvent vapor pressure.

References

-

Vibhute, Y. B., et al. (2010).[5] "Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method." Journal of Chemical and Pharmaceutical Research, 2(3), 620-625.[5]

- Stavber, S., et al. (2008).

- Patil, V. S., et al. (2011). "Microwave assisted synthesis of iodohydroxybenzaldehydes." International Journal of ChemTech Research, 3(1).

-

Organic Syntheses. "Ortho-Formylation of Phenols." (General background on salicylaldehyde synthesis).

Sources

- 1. chemicaljournals.com [chemicaljournals.com]

- 2. Microwave-Assisted One-Pot Tandem Reactions for Direct Conversion of Primary Alcohols and Aldehydes to Triazines and Tetrazoles in Aqueous Media [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

Troubleshooting & Optimization

Technical Support Center: Iodine Removal in Salicylaldehyde Synthesis

Topic: Removing Unreacted Iodine from Salicylaldehyde Synthesis Products Document ID: TS-ORG-SAL-004 Last Updated: October 26, 2023 Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Executive Summary: The Iodine Partition Problem

In the synthesis of salicylaldehyde derivatives—particularly during iodination (e.g., using

The Core Issue: Simple water washes fail because iodine has a high partition coefficient (

The Salicylaldehyde Specific Risk: Salicylaldehyde contains a phenolic hydroxyl group (

Core Protocol: Reductive Quenching

The industry-standard method for removing iodine is Reductive Quenching using sulfur-based reducing agents.

Comparison of Quenching Agents

| Agent | Formula | pH (10% soln) | Suitability for Salicylaldehyde | Mechanism Note |

| Sodium Thiosulfate | ~6.5 - 8.0 | Excellent | Neutral pH prevents product deprotonation. Forms tetrathionate ( | |

| Sodium Bisulfite | ~4.0 - 5.0 | Good | Acidic. Effective, but releases | |

| Sodium Sulfite | ~9.0 - 10.0 | High Risk | Alkaline pH > |

The "Gold Standard" Protocol (Sodium Thiosulfate)

Use this protocol for standard workups to ensure maximum recovery of the phenol.

Reagents:

-

10% w/v Aqueous Sodium Thiosulfate (

) -

Organic solvent (DCM, Ethyl Acetate, or Diethyl Ether)

Step-by-Step Workflow:

-

Preparation: Dissolve the crude reaction mixture in your chosen organic solvent. If the reaction was neat, dilute at least 1:5 with solvent.

-

The Wash: Add the 10% Thiosulfate solution to the separatory funnel. Use a volume ratio of 1:1 (Organic:Aqueous).

-

The Shake: Shake vigorously for 30–60 seconds. Iodine reduction is biphasic; surface area contact is critical.

-

Observation: The organic layer should shift from purple/brown to pale yellow or colorless.

-

-

The Separation: Allow layers to settle.

-

Checkpoint: If the organic layer remains pink/violet, the iodine concentration exceeded the thiosulfate capacity. Drain the aqueous layer and repeat Step 2 with fresh thiosulfate.

-

-

The Rinse: Wash the organic layer once with brine (saturated NaCl) to remove entrained salts.

-

Drying: Dry over anhydrous

or

Critical Troubleshooting: The "Phenol Trap"

Users frequently report low yields after aggressive washing. This is often due to pH mismanagement, not chemical failure.

The Mechanism of Loss

Salicylaldehyde exists in equilibrium:

-

At pH < 8: The equilibrium favors the neutral form (Organic Soluble).

-

At pH > 9: The equilibrium favors the phenoxide anion (Water Soluble).

Scenario: A researcher uses Sodium Sulfite (basic) or adds Sodium Bicarbonate to neutralize acid. Result: The aqueous layer turns bright yellow (phenoxide color), and the product is washed away into the waste container.

Corrective Action: If you suspect product loss to the aqueous phase:

-

Collect all aqueous washes.

-

Acidify carefully with 1M HCl to pH ~3-4.

-

Extract three times with fresh organic solvent.

-

Combine with the main organic fraction.

Visual Decision Guide

The following diagram outlines the logical decision tree for removing iodine while protecting the salicylaldehyde product.

Caption: Workflow for reductive quenching of iodine. Note the critical pH check to prevent loss of the phenolic salicylaldehyde product.

Frequently Asked Questions (FAQ)

Q: I used thiosulfate, but the organic layer is still slightly yellow. Is it iodine? A: Likely not. Pure salicylaldehyde is often pale yellow. Iodine typically imparts a distinct pink or violet hue in non-polar solvents (like DCM) and a brown hue in polar solvents (like ether). If the "pink" is gone, the iodine is quenched.

Q: Can I use Sodium Bisulfite instead?

A: Yes, but be cautious. Bisulfite is acidic. While salicylaldehyde is stable in acid, strong acidification can precipitate elemental sulfur from the thiosulfate/bisulfite equilibrium if mixtures are used. Bisulfite also releases

Q: I have a stubborn emulsion. What do I do? A: Phenolic compounds are notorious for emulsions.

-

Add Brine: Increases the ionic strength of the aqueous layer.

-

Filter: Pass the emulsion through a pad of Celite to break physical surfactant barriers.

-

Time: Allow it to sit; salicylaldehyde emulsions are often metastable.

Q: My product turned dark brown after drying. Did the iodine come back? A: No. Phenols are prone to air oxidation (forming quinones) if traces of base remain. Ensure your final wash was neutral or slightly acidic (brine usually suffices) and dry thoroughly before evaporation.

References

-

Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (Standard reference for halogen quenching protocols).

-

Armarego, W.L.F., & Chai, C.L.L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Definitive guide on purifying aldehydes and phenols).

-

Holleman, A.F., & Wiberg, E. (2001). Inorganic Chemistry. Academic Press.

). -

PubChem. (n.d.). Salicylaldehyde Compound Summary. National Center for Biotechnology Information. (pKa data verification).

Sources

preventing oxidation during storage of 2-hydroxy-5-iodo-3-methylbenzaldehyde

Technical Support Center: Stability & Handling of 2-Hydroxy-5-iodo-3-methylbenzaldehyde

Introduction: The Stability Paradox

You are likely working with This compound as a key intermediate for Schiff base ligands or pharmaceutical precursors. While the ortho-hydroxyl group (phenol) provides some intramolecular hydrogen bonding that stabilizes the carbonyl oxygen, this molecule faces a "perfect storm" of degradation risks:

-

Aldehyde Autoxidation: The conversion to carboxylic acid (2-hydroxy-5-iodo-3-methylbenzoic acid).

-

Photolytic Deiodination: The Carbon-Iodine (C-I) bond is the weakest bond in the halogenated aromatic series, susceptible to homolytic cleavage by UV/visible light.

This guide moves beyond generic "store in a cool place" advice to provide a mechanistic troubleshooting framework.

Part 1: The Mechanism of Degradation

Why does your white/pale-yellow solid turn brown?

The degradation is not a single event but a cascade. Light initiates the cleavage of the iodine, generating radicals. These radicals catalyze the autoxidation of the aldehyde. The resulting "brown crust" often seen on older bottles is a mixture of iodine (

Figure 1: The Degradation Cascade

Caption: Synergistic degradation pathway showing how light-induced iodine radical formation accelerates the auto-oxidation of the aldehyde group to carboxylic acid.

Part 2: Storage Protocol (SOP)

Follow this self-validating workflow to maximize shelf-life.

The Golden Rule: Treat this compound as a "living" chemical. Every time you open the bottle, you introduce the two enemies: Oxygen and Moisture.

Standard Operating Procedure

| Parameter | Specification | Technical Rationale |

| Container | Amber Glass Vial | Blocks UV light (<400nm) to prevent C-I bond photolysis [1]. |

| Atmosphere | Argon (Ar) | Ar is heavier than air and "blankets" the solid better than Nitrogen ( |

| Seal | Teflon-lined cap + Parafilm | Teflon prevents leaching of plasticizers; Parafilm creates a secondary gas barrier. |

| Temperature | -20°C (Long term) | Arrhenius kinetics dictate that lowering T from 25°C to -20°C slows oxidation rates by ~20-50x. |

| Desiccant | Silica Gel (External) | Store the vial inside a desiccator or secondary jar with silica. Do not mix desiccant directly with the product. |

Figure 2: Storage Decision Workflow

Caption: Decision tree for handling incoming or existing material to ensure long-term integrity.

Part 3: Troubleshooting Guide

Scenario 1: The "Crust" Phenomenon

Issue: You notice a hard, crystalline crust forming on the threads of the screw cap or the rim of the bottle.

-

Diagnosis: This is likely benzoic acid formation . The rim is where the seal is imperfect, allowing air ingress. The aldehyde sublimed slightly, reacted with air, and crystallized as the acid.

-

Action:

-

Do not scrape this back into the bottle. It acts as a "seed" for further crystallization of impurities.[1]

-

Wipe the rim with a lint-free wipe soaked in dry ethanol.

-

Purge the headspace with Argon immediately.

-

Scenario 2: Melting Point Depression

Issue: The material melts at 98°C, but the Certificate of Analysis (CoA) states 102-104°C.

-

Diagnosis: Purity has dropped below 95%. The depression is colligative; even small amounts of oxidation product (acid) significantly lower the MP.

-

Action: Perform a Recrystallization (See FAQ below).[1][2] Do not use this material for sensitive catalytic steps (e.g., Schiff base condensation) as the acid will quench basic catalysts.

Scenario 3: Solubility Issues

Issue: The solid does not dissolve fully in ethanol, leaving a fine white residue.

-

Diagnosis: The residue is likely the oxidized acid derivative , which is often less soluble in cold alcohols than the parent aldehyde.

-

Action: Filter the solution. The filtrate contains your aldehyde. The solid residue is the impurity.

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I repurify the compound if it has oxidized? A: Recrystallization is the most effective method.

-

Solvent System: Ethanol/Water (9:[3]1) or Ethyl Acetate/Hexane.[1]

-

Protocol: Dissolve the solid in minimal boiling Ethanol. If the solution is dark brown (free iodine), add a trace amount of sodium thiosulfate (aqueous) to quench the iodine color, though this is rarely needed if the oxidation is mild. Add warm water dropwise until turbidity persists. Cool slowly to room temperature, then to 4°C.

-

Yield Warning: You will lose ~20-30% mass, but purity will return to >98% [3].

Q2: Can I store it in a desiccator at Room Temperature? A: Only for short periods (<1 week). While a desiccator handles moisture, it does not stop thermal autoxidation. At 25°C, the radical chain reaction proceeds significantly faster than at -20°C. If you lack freezer space, ensure the desiccator is vacuum-pumped and backfilled with Argon.

Q3: Is the compound hygroscopic? A: Moderately. The phenolic hydroxyl group can hydrogen bond with atmospheric water. While water itself doesn't degrade the molecule rapidly, it facilitates the mobility of dissolved oxygen into the crystal lattice, accelerating oxidation.

Q4: Why does the Safety Data Sheet (SDS) mention "Air Sensitive" but not "Light Sensitive" for some vendors? A: SDSs are often generated via algorithms based on functional groups. However, any iodinated aromatic compound is inherently light-sensitive due to the weak C-I bond energy (~240 kJ/mol) compared to C-H (~413 kJ/mol). Always assume light sensitivity for iodinated aromatics [4].

References

-

Allan Chemical Corp. (2025).[4][5][6] Reactivity of Potassium Iodide Under Light. (General principles of Iodine/Iodide photolysis).

-

Angene Chemical. (2021).[7] Safety Data Sheet: 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. (Protocol for inert atmosphere storage of analogous iodinated benzaldehydes).

-

University of Rochester, Dept. of Chemistry. (2025). Purification: Tips and Tricks for Recrystallization.

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxy-5-iodo-3-methoxybenzaldehyde. (Confirmation of handling hazards).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Purification [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. angenechemical.com [angenechemical.com]

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-hydroxy-5-iodo-3-methylbenzaldehyde

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-hydroxy-5-iodo-3-methylbenzaldehyde, a substituted aromatic aldehyde with significant utility as a building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, achieving unambiguous structural confirmation is paramount. This document moves beyond a simple spectral interpretation, offering a comparative framework that contrasts the insights from ¹H NMR with those from complementary analytical techniques. We will explore the causality behind spectral features, provide validated experimental protocols, and illustrate the logical workflow for comprehensive molecular characterization.

Part 1: Decoding the ¹H NMR Spectrum of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule. The ¹H NMR spectrum, in particular, provides a detailed map of the proton environments, revealing crucial information about connectivity and stereochemistry.

Molecular Structure and Proton Environments

The structure of this compound contains five chemically distinct sets of protons. The unique electronic environment surrounding each proton set dictates its resonance frequency (chemical shift) in the NMR spectrum.

Caption: Unique proton environments in this compound.

Predicted Spectral Features and Interpretation

The ¹H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

-

Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is governed by the local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.

-

Aldehyde Proton (-CHO): This proton is attached to a carbonyl carbon, which is strongly electron-withdrawing. It is therefore highly deshielded and appears far downfield.

-

Hydroxyl Proton (-OH): The phenolic proton is acidic and its position can be variable. However, in this molecule, strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen "locks" it in place and deshields it significantly, causing it to appear very far downfield.

-

Aromatic Protons (Ar-H): These protons resonate in the typical aromatic region. Their precise shifts are influenced by the combined electronic effects of all substituents. The H6 proton is ortho to the strongly electron-withdrawing aldehyde group, leading to a significant downfield shift. The H4 proton is para to the aldehyde group, also resulting in a downfield shift, but it is also influenced by the adjacent iodine and methyl groups.

-

Methyl Protons (-CH₃): These protons are on a carbon attached to the aromatic ring and appear in the expected upfield region for such a group.

-

-

Integration : The area under each signal is proportional to the number of protons it represents. For this molecule, we expect a ratio of 1:1:1:1:3 corresponding to the OH, CHO, H6, H4, and CH₃ protons, respectively.

-

Multiplicity : This refers to the splitting of a signal into multiple peaks (e.g., a doublet, triplet) due to the influence of neighboring, non-equivalent protons (a phenomenon called spin-spin coupling). The pattern is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.

-

The aldehyde, hydroxyl, and methyl protons have no adjacent proton neighbors, so they are expected to appear as singlets.

-

The two aromatic protons, H4 and H6, are separated by four bonds. This "meta-coupling" is typically weak (J = 2-3 Hz), but often resolved.[1] Each aromatic proton signal should appear as a doublet, split only by the other aromatic proton.

-

The following table summarizes the predicted ¹H NMR data.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale for Chemical Shift |

| Hydroxyl (-OH) | 11.0 - 11.5 | 1H | Singlet | Deshielded by intramolecular H-bonding to the C=O group. |

| Aldehyde (-CHO) | 9.8 - 10.2 | 1H | Singlet | Attached to a highly electron-withdrawing carbonyl carbon.[2] |

| Aromatic (H6) | 7.8 - 8.0 | 1H | Doublet (d) | Ortho to the strongly deshielding -CHO group. |

| Aromatic (H4) | 7.6 - 7.8 | 1H | Doublet (d) | Para to the -CHO group and influenced by adjacent iodine. |

| Methyl (-CH₃) | 2.2 - 2.4 | 3H | Singlet | Typical shift for a methyl group on an aromatic ring.[3] |

Part 2: A Multi-Technique Approach for Unambiguous Characterization

Caption: Integrated workflow for spectroscopic structural elucidation.

Comparative Analysis of Spectroscopic Techniques

The table below compares the specific information obtained from ¹H NMR with that from other key analytical methods for the characterization of this compound.

| Technique | Information Provided | Strengths for this Molecule | Limitations |

| ¹H NMR | Precise H environments, H-H connectivity through coupling, relative number of protons. | Provides a detailed map of the proton framework, confirming the substitution pattern on the aromatic ring. | Does not directly provide molecular weight or information on quaternary carbons. |

| ¹³C NMR | Number of unique carbon environments, type of carbon (sp³, sp², C=O). | Confirms the presence of 8 unique carbons, including the key carbonyl (~195 ppm) and the carbon attached to iodine. | Typically requires more sample and longer acquisition times than ¹H NMR; no coupling information in standard spectra.[4] |

| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution), fragmentation patterns. | Unambiguously confirms the molecular weight (276 g/mol ) and the presence of one iodine atom due to its characteristic isotopic signature. | Provides little to no information about the specific connectivity of atoms (isomerism). |

| IR Spectroscopy | Presence of key functional groups. | Quickly confirms the presence of the -OH group (broad stretch ~3200 cm⁻¹), C=O group (~1660 cm⁻¹), and aromatic C=C bonds (~1600, 1450 cm⁻¹). | Provides no information on the arrangement or connectivity of the functional groups on the aromatic ring. |

Part 3: Field-Proven Experimental Protocols

The quality of spectroscopic data is directly dependent on the integrity of the sample preparation and data acquisition. Adherence to best practices is not merely procedural; it is essential for obtaining accurate and reproducible results.

Protocol 1: High-Quality NMR Sample Preparation

This protocol is designed to minimize impurities and magnetic field distortions, ensuring a high-resolution spectrum.

Objective: To prepare a ~10-20 mg sample of this compound in a deuterated solvent suitable for ¹H NMR analysis.

Materials:

-

This compound (5-25 mg)[5]

-

High-quality 5 mm NMR tube[4]

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), 0.6-0.7 mL[5]

-

Pasteur pipette with a small plug of glass wool

-

Small vial

-

Tetramethylsilane (TMS) internal standard (if not already in solvent)

Step-by-Step Methodology:

-

Weighing the Sample: Accurately weigh 5-25 mg of the solid compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

-

Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing the large solvent signal from overwhelming the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field frequency, ensuring stability.[6]

-

-

Dissolution: Gently swirl or vortex the vial to completely dissolve the solid. Ensure no particulate matter remains.

-

Causality: Undissolved solid particles in the NMR tube will distort the local magnetic field homogeneity, resulting in broad, poorly resolved peaks that cannot be corrected by shimming.[4]

-

-

Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Use this filter-pipette to transfer the solution from the vial into the NMR tube.

-

Causality: This step removes any microscopic dust or undissolved particles. Cotton wool should be avoided as solvents can leach impurities from it.

-

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

-

Final Check: Ensure the sample height in the tube is adequate for the spectrometer being used (typically 4-5 cm).

-

Causality: An insufficient volume of solvent can cause issues with locking and shimming due to differences in magnetic susceptibility between the liquid and the air above it.[4]

-

Protocol 2: Acquiring the ¹H NMR Spectrum

While instrument-specific steps vary, the core principles of data acquisition remain constant.

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using the instrument's depth gauge.

-

Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent. Following this, the magnetic field must be "shimmed."

-

Causality: Shimming involves adjusting a series of small electromagnetic coils to make the main magnetic field as homogeneous as possible across the entire sample volume. Good shimming is critical for obtaining sharp, well-resolved spectral lines.[5]

-

-

Parameter Setup: Key acquisition parameters include:

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses allows the nuclei to return to their equilibrium state, ensuring accurate signal integration.

-

Pulse Angle: A 90° pulse is standard for quantitative measurements.

-

-

Acquisition: Initiate the experiment. The spectrometer will apply radiofrequency pulses and record the resulting Free Induction Decay (FID).

-

Data Processing: The raw FID data is converted into the familiar frequency-domain spectrum via a Fourier Transform (FT). This is followed by phase correction, baseline correction, and integration to produce the final spectrum for analysis.

By systematically applying this multi-technique, protocol-driven approach, researchers can confidently elucidate and validate the structure of this compound, ensuring the integrity and reliability of their scientific findings.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

-

Chem LibreTexts. Interpreting Aromatic NMR Signals. [Link]

-

Slideshare. Aromatic allylic-nmr-spin-spin-coupling. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

TheElkchemist. Interpreting H-NMR Spectra Aromatic Molecule. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Abraham, R. J., et al. 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Semantic Scholar. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

Chem LibreTexts. 5.6: Spin-Spin Coupling. [Link]

-

Peralta, J. E. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds. ACS Publications. [Link]

-

University of Helsinki. Spin-Spin Coupling. [Link]

-

University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 6. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

AIP Publishing. Spin–Orbit Coupling in Aromatic Hydrocarbons. [Link]

-

ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.